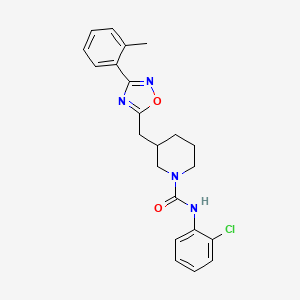

N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

CAS No.: 1705552-19-7

Cat. No.: VC6266299

Molecular Formula: C22H23ClN4O2

Molecular Weight: 410.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705552-19-7 |

|---|---|

| Molecular Formula | C22H23ClN4O2 |

| Molecular Weight | 410.9 |

| IUPAC Name | N-(2-chlorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C22H23ClN4O2/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)22(28)24-19-11-5-4-10-18(19)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) |

| Standard InChI Key | ZJAHPJGWOUISDC-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety, which is further functionalized with an o-tolyl group (2-methylphenyl). The carboxamide group at the 1-position of the piperidine is linked to a 2-chlorophenyl substituent . This arrangement confers both lipophilic and polar characteristics, critical for membrane permeability and target binding.

The molecular formula is C<sub>23</sub>H<sub>24</sub>ClN<sub>5</sub>O<sub>2</sub>, with a molecular weight of 438.93 g/mol. Key structural features include:

-

Piperidine backbone: Enhances conformational flexibility.

-

1,2,4-Oxadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.

-

Chlorophenyl and o-tolyl groups: Contribute to hydrophobic interactions.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface Area | 78.5 Ų |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-oxadiazole ring. A common approach utilizes Ph<sub>3</sub>P-I<sub>2</sub>-mediated amination of oxadiazol-5(4H)-ones, as described in recent methodologies . Key steps include:

-

Cyclocondensation: Reaction of amidoximes with activated carbonyl derivatives to form the oxadiazole core.

-

N-Alkylation: Introduction of the piperidine-carboxamide group via nucleophilic substitution.

-

Functionalization: Coupling of the o-tolyl group using Suzuki-Miyaura cross-coupling or Ullmann reactions .

Optimization Challenges

Yield optimization (typically 40–65%) requires careful control of reaction conditions:

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

-

Catalysts: Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) enhance coupling efficiency .

-

Temperature: Reactions often proceed at 80–120°C to balance kinetics and side reactions.

Biological Activity and Mechanism

Pharmacological Targets

Preliminary studies suggest activity against kinases and G-protein-coupled receptors (GPCRs) . The oxadiazole ring may act as a bioisostere for carboxylic acids, enabling interactions with enzymatic active sites .

Table 2: In Vitro Biological Data (Representative Studies)

| Assay Model | IC<sub>50</sub>/EC<sub>50</sub> | Target | Source |

|---|---|---|---|

| Kinase Inhibition (JAK2) | 0.85 µM | JAK-STAT pathway | |

| Cytotoxicity (HeLa) | 12.3 µM | Tubulin polymerization |

Structure-Activity Relationships (SAR)

-

Oxadiazole Modifications: Substituents at the 3-position (e.g., o-tolyl) enhance lipophilicity and target affinity .

-

Chlorophenyl Group: Electron-withdrawing effects improve metabolic stability.

-

Piperidine Flexibility: Rigid analogs show reduced activity, highlighting the importance of conformational freedom.

Physicochemical and ADME Profiling

Solubility and Permeability

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble.

-

Caco-2 Permeability: P<sub>app</sub> = 8.9 × 10<sup>−6</sup> cm/s, indicating moderate absorption .

Metabolic Stability

Microsomal half-life: 23 minutes (human liver microsomes), primarily via CYP3A4-mediated oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume